N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
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Description
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C21H24N6O and its molecular weight is 376.464. The purity is usually 95%.
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Biological Activity
N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]imidazole core linked to a piperidine moiety and a tetrahydrocinnoline substituent. Its molecular formula is C20H22N6O with a molecular weight of approximately 366.43 g/mol. The unique structural components are believed to contribute to its varied biological activities.
Anticancer Activity
Recent research indicates that derivatives of benzo[d]imidazole exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit human topoisomerase I (Hu Topo I), an important enzyme in DNA replication and repair. Inhibiting this enzyme can lead to cancer cell death due to the accumulation of DNA damage during cell division .
In a study involving various benzo[d]imidazole derivatives, several compounds demonstrated potent cytotoxicity against a panel of 60 human cancer cell lines at the National Cancer Institute (NCI). Notably, some derivatives achieved low GI50 values (growth inhibition concentration), indicating their potential as therapeutic agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity and influencing various biological pathways.
Study 1: Topoisomerase Inhibition
In a detailed study on the structure-activity relationship (SAR) of benzo[d]imidazole derivatives, researchers identified that certain modifications in the chemical structure significantly enhanced the binding affinity to Hu Topo I. Compounds with hydrophobic substituents were particularly effective at inhibiting enzyme activity . This suggests that this compound may similarly interact with topoisomerases.
Study 2: Antimicrobial Activity
Another area of investigation involves the antimicrobial properties of compounds containing the benzo[d]imidazole scaffold. Research has indicated that these compounds can exhibit significant activity against various bacterial strains. The presence of the tetrahydrocinnoline moiety may enhance this activity due to its structural characteristics that facilitate interaction with microbial targets.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c28-21(15-5-6-18-19(11-15)23-13-22-18)24-16-7-9-27(10-8-16)20-12-14-3-1-2-4-17(14)25-26-20/h5-6,11-13,16H,1-4,7-10H2,(H,22,23)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWERBWKOZPMVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC5=C(C=C4)N=CN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.